molecular formula C7H15NO B14024343 (R)-Azepan-2-ylmethanol

(R)-Azepan-2-ylmethanol

Cat. No.: B14024343
M. Wt: 129.20 g/mol
InChI Key: SAHMJQZPPPFESV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Azepan-2-ylmethanol is a chiral compound with a seven-membered ring structure containing a nitrogen atom. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Azepan-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of ®-Azepan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of ®-Azepan-2-ylmethanol may involve catalytic hydrogenation of ®-Azepan-2-one using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency. The reaction conditions often include elevated pressures and temperatures to achieve optimal conversion rates.

Chemical Reactions Analysis

Types of Reactions: ®-Azepan-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to ®-Azepan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction can yield ®-Azepan-2-ylmethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products:

    Oxidation: ®-Azepan-2-one.

    Reduction: ®-Azepan-2-ylmethane.

    Substitution: Various substituted azepan derivatives.

Scientific Research Applications

®-Azepan-2-ylmethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Azepan-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. Its hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The nitrogen atom in the ring structure can also participate in coordination with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

    (S)-Azepan-2-ylmethanol: The enantiomer of ®-Azepan-2-ylmethanol, with similar chemical properties but different biological activities.

    Azepane: The parent compound without the hydroxyl group, used in various synthetic applications.

    Piperidine: A six-membered ring analog, widely used in pharmaceuticals and organic synthesis.

Uniqueness: ®-Azepan-2-ylmethanol is unique due to its chiral nature and the presence of both a hydroxyl group and a nitrogen atom in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2R)-azepan-2-yl]methanol

InChI

InChI=1S/C7H15NO/c9-6-7-4-2-1-3-5-8-7/h7-9H,1-6H2/t7-/m1/s1

InChI Key

SAHMJQZPPPFESV-SSDOTTSWSA-N

Isomeric SMILES

C1CC[C@@H](NCC1)CO

Canonical SMILES

C1CCC(NCC1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.